NIDA-41020

Content Navigation

High lipophilicity in CB1 antagonists like rimonabant leads to non-specific binding, poor solubility, and assay variability. NIDA-41020 (CAS 502486-89-7) is a potent CB1 antagonist (Ki=4.1 nM) with intentionally reduced lipophilicity to solve these issues. • Lower non-specific binding - cleaner binding data, higher reproducibility. • Improved aqueous solubility for consistent in vitro assay performance. • Favored for PET tracer development; reduced off-target brain binding. Bulk availability, ready-to-ship.

CAS Number

Product Name

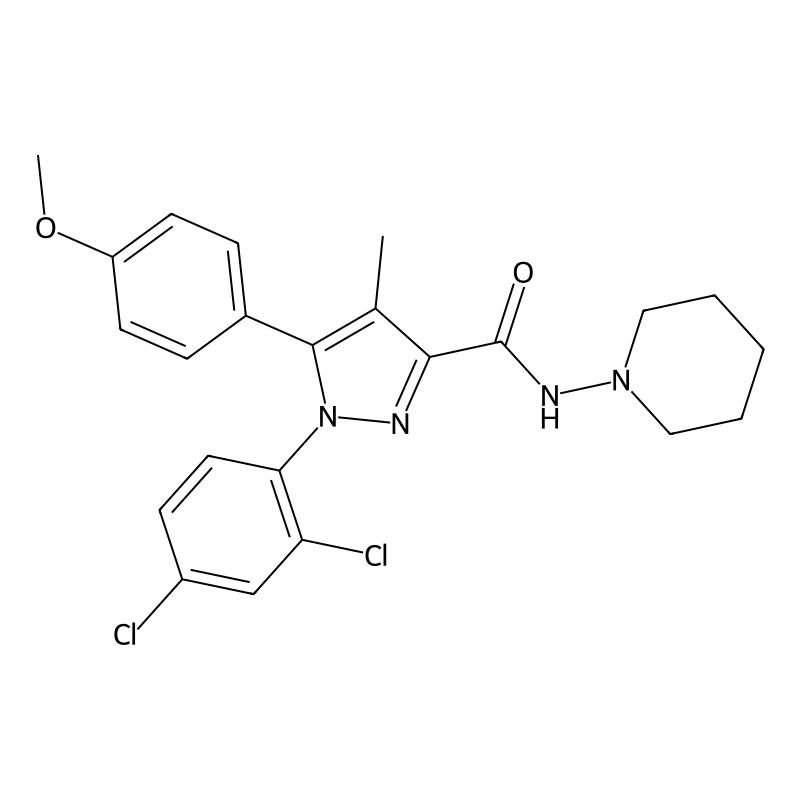

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

NIDA-41020 is a potent and selective diarylpyrazole-class antagonist for the cannabinoid receptor 1 (CB1), with a binding affinity (Ki) of 4.1 nM. It was developed as an analog of the widely used CB1 antagonist Rimonabant (SR141716) with the specific strategic goal of reducing lipophilicity. This modification addresses known experimental challenges associated with highly lipophilic predecessors, making NIDA-41020 a distinct tool compound for researchers prioritizing predictable behavior in both in vitro and in vivo systems. Its primary utility lies in the high-confidence interrogation of the endocannabinoid system where target engagement must be decoupled from potential artifacts of poor solubility or non-specific binding.

Research Fit

While other diarylpyrazole CB1 antagonists like Rimonabant or AM251 may offer slightly higher binding affinity, they are not direct substitutes for NIDA-41020 in many experimental contexts. The defining, non-interchangeable feature of NIDA-41020 is its intentionally engineered lower lipophilicity. High lipophilicity in comparator compounds can lead to significant procurement and experimental challenges, including poor solubility in aqueous assay buffers, high non-specific binding to plasticware and proteins, and unpredictable pharmacokinetic profiles. Procuring NIDA-41020 is a deliberate choice to mitigate these specific risks, making it the indicated compound for assays sensitive to such artifacts and for developing tools, like PET radioligands, where excessive lipophilicity is a known failure mode.

Substitution Risk

Reduced Lipophilicity vs. Rimonabant

NIDA-41020 was specifically designed to address the high lipophilicity of the benchmark CB1 antagonist, Rimonabant. Direct comparison of calculated partition coefficients (cLogP) shows NIDA-41020 has a value of 4.79, which is significantly lower than the 5.59 value for Rimonabant. This demonstrates a successful optimization of the compound's physicochemical profile.

| Evidence Dimension | Calculated Lipophilicity (cLogP) |

| Target Compound Data | 4.79 |

| Comparator Or Baseline | Rimonabant: 5.59 |

| Quantified Difference | 14.3% lower cLogP value |

| Conditions | Calculated partition coefficient as reported in primary literature. |

Lower lipophilicity is a key procurement driver for reducing non-specific binding in assays and achieving a more manageable pharmacokinetic profile in vivo.

High CB1/CB2 Selectivity

While optimizing for lipophilicity, NIDA-41020 maintains the critical selectivity for the CB1 receptor over the CB2 receptor. It exhibits a binding affinity (Kb) of 26 nM for CB1 and 831 nM for CB2, representing a 32-fold selectivity for the target receptor.

| Evidence Dimension | Receptor Binding Affinity (Kb, nM) |

| Target Compound Data | CB1: 26 nM; CB2: 831 nM |

| Comparator Or Baseline | Intra-compound CB1 vs. CB2 binding |

| Quantified Difference | 32-fold selectivity for CB1 over CB2 |

| Conditions | Receptor binding assays. |

This confirms that the compound's effects can be confidently attributed to CB1 antagonism, a fundamental requirement for a reliable pharmacological tool.

Potent CB1 Binding Affinity

The structural modifications that reduce lipophilicity do not compromise the compound's high potency at the CB1 receptor. NIDA-41020 has a reported binding affinity (Ki) of 4.1 nM, which is comparable to other widely used tool compounds such as AM281 (Ki = 4.5 nM) and the benchmark Rimonabant (Ki = 1.8 nM).

| Evidence Dimension | CB1 Receptor Binding Affinity (Ki, nM) |

| Target Compound Data | 4.1 nM |

| Comparator Or Baseline | Rimonabant: 1.8 nM; AM251: 0.6 nM; AM281: 4.5 nM |

| Quantified Difference | Maintains single-digit nanomolar potency |

| Conditions | Competitive radioligand binding assays. |

This demonstrates that NIDA-41020 is a highly potent antagonist, ensuring effective target engagement at low concentrations without sacrificing its improved physicochemical properties.

Defined Solubility for Stock Preparation

For reproducible experimental results, consistent compound preparation is critical. NIDA-41020 has a defined solubility in dimethyl sulfoxide (DMSO) of approximately 16 mg/mL, providing a clear, actionable parameter for creating high-concentration stock solutions. The compound is documented as insoluble in water, guiding appropriate vehicle selection for aqueous buffers.

| Evidence Dimension | Solubility |

| Target Compound Data | ~16 mg/mL |

| Comparator Or Baseline | Standard laboratory solvent (DMSO) |

| Quantified Difference | Not Applicable |

| Conditions | Standard solubility testing. |

This provides buyers with the necessary handling information to ensure consistent and complete solubilization, preventing compound precipitation and improving experimental reproducibility.

Mitigation of Non-Specific Binding Artifacts

For cell-based assays, membrane preparations, or receptor binding studies where highly lipophilic compounds like Rimonabant can cause high background signal or material loss due to non-specific binding, NIDA-41020 is the indicated alternative. Its quantifiably lower lipophilicity directly mitigates this common source of experimental variability and poor reproducibility.

PET Radioligand Development Scaffold

NIDA-41020 was originally developed as a potential scaffold for Positron Emission Tomography (PET) radioligands, a field where excessive lipophilicity is a critical liability leading to non-specific brain binding. Researchers engaged in the development of novel imaging agents for the CB1 receptor should procure NIDA-41020 as a validated starting point with a more favorable physicochemical profile than earlier-generation antagonists.

Modified Pharmacokinetic Profile vs. Rimonabant

When conducting in vivo studies that require a potent CB1 antagonist but where the known pharmacokinetic profile of Rimonabant is undesirable, NIDA-41020 serves as the logical alternative. Its altered lipophilicity provides a basis for achieving a different absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for comparative pharmacokinetic and pharmacodynamic investigations.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

2: Venhuis BJ, Vredenbregt MV, Kaun N, Maurin JK, Fijałek Z, de Kaste D. The identification of rimonabant polymorphs, sibutramine and analogues of both in counterfeit Acomplia bought on the internet. J Pharm Biomed Anal. 2011 Jan 5;54(1):21-6. doi: 10.1016/j.jpba.2010.07.043. Epub 2010 Aug 6. PubMed PMID: 20828968.

3: Miller DK, Rodvelt KR, Constales C, Putnam WC. Analogs of SR-141716A (Rimonabant) alter d-amphetamine-evoked [3H] dopamine overflow from preloaded striatal slices and amphetamine-induced hyperactivity. Life Sci. 2007 Jun 13;81(1):63-71. Epub 2007 May 1. PubMed PMID: 17532007.

Explore Compound Types